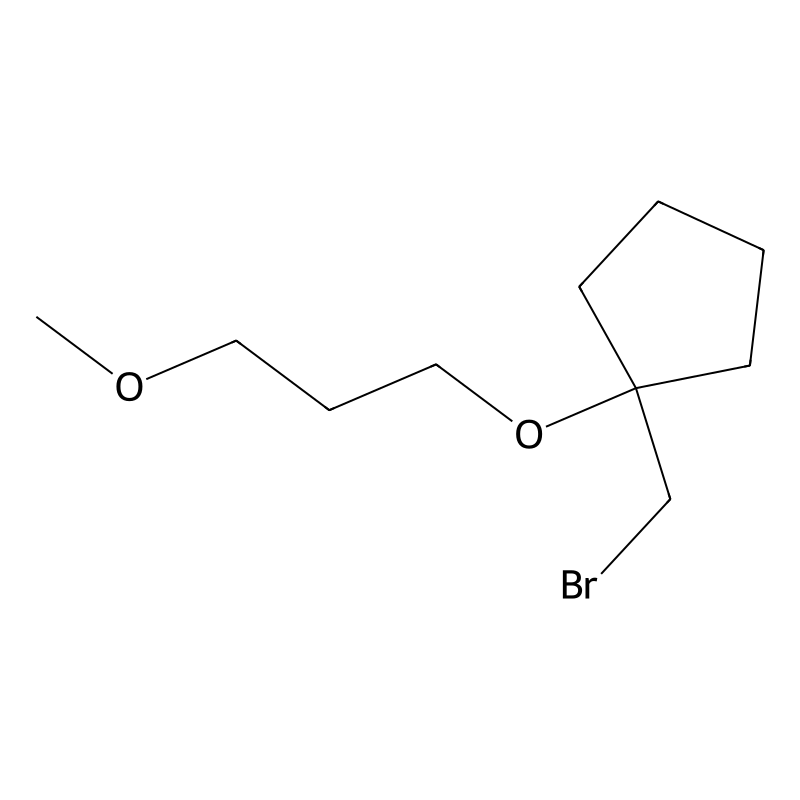

1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane is an organic compound characterized by a cyclopentane ring that features a bromomethyl substituent and a 3-methoxypropoxy group. This compound has a molecular formula of and a molecular weight of approximately 191.11 g/mol . The presence of the bromomethyl group makes it reactive, particularly in nucleophilic substitution reactions, while the 3-methoxypropoxy group may influence its solubility and biological interactions.

There is no scientific literature available on the mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane.

- Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.

- Oxidation: The compound can undergo oxidation to yield corresponding alcohols or carboxylic acids, depending on the reagents used.

- Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane typically involves the following steps:

- Formation of the 3-Methoxypropoxy Group: The starting material, 3-methoxypropanol, is reacted with a suitable base (e.g., sodium hydride) to form the methoxide ion. This ion can then react with cyclopentyl bromide to yield 1-(3-methoxypropoxy)cyclopentane.

- Bromomethylation: The resulting product is subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to introduce the bromomethyl group.

Industrial Production Methods

In industrial settings, these synthesis steps may be optimized for yield and purity using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

The potential applications of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane include:

- Chemical Intermediates: Used as a building block in organic synthesis for producing more complex molecules.

- Pharmaceutical Development: Its unique structure may offer opportunities for developing new therapeutic agents.

- Material Science: May be explored for use in polymer chemistry due to its reactive functional groups.

Interaction studies involving 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane would focus on its reactivity with various nucleophiles and its potential biological interactions. Understanding these interactions is crucial for predicting the compound's behavior in both synthetic applications and biological systems.

Several compounds share structural similarities with 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane. Notable comparisons include:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-(Bromomethyl)cyclopentane | Lacks the 3-methoxypropoxy group | Less sterically hindered |

| 1-(Cyclopropylmethoxy)cyclopentane | Lacks the bromomethyl group | Reduced reactivity in nucleophilic substitutions |

| 1-(Bromomethyl)-1-(methoxy)cyclopentane | Contains a methoxy group instead of a methoxypropoxy group | Different steric and electronic properties |

Uniqueness of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane

This compound is unique due to its combination of both bromomethyl and 3-methoxypropoxy groups, which confer distinct reactivity patterns and steric properties not found in similar compounds. This dual functionality may enhance its utility in synthetic chemistry and potential applications in pharmaceuticals or materials science.

Palladium-catalyzed cyclization reactions represent a cornerstone methodology for the synthesis of complex cyclopentane derivatives, including 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane [1] [2]. These approaches leverage the unique ability of palladium catalysts to facilitate carbon-carbon bond formation through various mechanistic pathways, including oxidative addition, migratory insertion, and reductive elimination processes [1] [3].

The palladium(0)-catalyzed synthesis of medium-sized heterocycles has been demonstrated using bromoallenes as allyl dication equivalents, providing highly regio- and stereoselective access to seven- and eight-membered heterocycles [1]. In this methodology, bromoallenes undergo intramolecular nucleophilic attack exclusively at the central carbon atom of the allene moiety in the presence of palladium(0) catalyst and alcohol [1]. The reaction proceeds without requiring high dilution conditions, making it particularly attractive for synthetic applications [1].

Visible-light-driven palladium-catalyzed cascades have emerged as powerful tools for constructing functionalized cyclopentane derivatives [4]. These reactions employ Dowd-Beckwith ring expansion coupled with carbon-carbon bond formation to generate six to nine-membered β-alkenylated cyclic ketones possessing quaternary carbon centers [4]. The methodology accommodates various electron-rich alkenes, including silyl enol ethers and enamides, providing desired β-alkylated cyclic ketones in moderate to good yields [4].

| Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Key Features |

|---|---|---|---|---|

| Palladium(II) acetate/Xantphos | 80-120 | Toluene/Dimethylformamide | 66-85 | Visible light activation, quaternary carbon formation |

| Palladium(0)/1,10-phenanthroline | 25-60 | Tetrahydrofuran/Ethyl acetate | 70-92 | High stereoselectivity, mild conditions |

| Palladium(II) chloride bis(benzonitrile)/chiral ligands | 0-40 | Dichloromethane/toluene | 45-78 | Chiral catalyst control, atropoisomerism |

| Palladium(II) trifluoroacetate/phosphine ligands | 60-100 | Acetonitrile | 52-74 | Migratory cyclization, cascade reactions |

Three-component annulation reactions involving multiple carbon-hydrogen activation provide efficient strategies to access cyclic ring systems [5]. Using tosyl methyl ether as the methylating reagent, aryl iodides undergo maleimide-relayed carbon-hydrogen methylation followed by cyclization via carbon(sp³)-hydrogen activation to form succinimide-fused tricyclic scaffolds [5]. Depending on the aryl iodide substrate, the reaction involves dual or triple carbon-hydrogen activation to form two or three new carbon-carbon bonds [5].

Mechanistic investigations of palladium-catalyzed diene cyclization have revealed direct observation of intramolecular carbometalation processes [3]. The cyclization of dimethyl diallylmalonate with triethylsilane involves rapid conversion of palladium silyl complexes to palladium 5-hexenyl chelate complexes, followed by intramolecular carbometalation to form palladium cyclopentylmethyl complexes [3]. This understanding provides crucial insights for designing optimized synthetic routes to complex cyclopentane derivatives [3].

Radical-Mediated Bromomethylation Strategies

Radical-mediated bromomethylation represents a fundamental approach for introducing bromomethyl functionality into organic molecules, particularly relevant for the synthesis of 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane [6] [7] [8]. These strategies typically employ radical chain mechanisms involving initiation, propagation, and termination steps to achieve selective bromination [9].

N-Bromosuccinimide (NBS) has emerged as the preferred brominating agent for many radical bromomethylation reactions due to its ability to generate bromine radicals in controlled concentrations [7] [10] [11]. The mechanism involves homolytic cleavage of the nitrogen-bromine bond under light or thermal initiation, generating bromine radicals that abstract hydrogen atoms from substrate molecules [7] [9]. This process creates substrate radicals that subsequently react with molecular bromine to form the desired bromomethyl products [9].

The development of efficient bromomethylation protocols for thiols demonstrates the broader applicability of these methodologies [6]. Using paraformaldehyde and hydrogen bromide in acetic acid, researchers achieved facile and highly efficient bromomethylation with minimal generation of toxic byproducts [6]. This approach advantageously minimizes operational risk while providing broad scope and good functional group tolerance [6].

| Brominating Agent | Initiation Method | Temperature Range (°C) | Conversion (%) | Selectivity Features |

|---|---|---|---|---|

| N-Bromosuccinimide | Light (Compact fluorescent lamp/Light-emitting diode) | 0-80 | 86-99 | Mono versus dibromination control |

| Bromine/Hydrogen bromide system | 2,2'-Azobis(2-methylpropionitrile) thermal | 80-130 | 45-86 | Byproduct inhibition effects |

| Sodium bromate/Hydrogen bromide generator | Photochemical (405 nanometer) | 15-60 | 73-97 | Mass transfer optimization |

| Carbon tetrabromide/Triphenylphosphine system | Thermal/radical initiator | 40-95 | 68-89 | Steric effects on selectivity |

Continuous flow bromination using visible light has demonstrated exceptional efficiency for benzylic compounds [8]. The photochemical reactor setup utilizes readily available compact fluorescent lamps as light sources, with acetonitrile as solvent to avoid hazardous chlorinated solvents [8]. This methodology achieves complete conversion within minutes under mild conditions, requiring only 1.05 equivalents of N-Bromosuccinimide for full transformation [8].

Temperature control plays a critical role in radical bromination selectivity [12] [13]. Studies of gas-phase bromination kinetics reveal that reaction rates exhibit negative temperature dependence, with optimal selectivity achieved at controlled temperatures [13]. The kinetic analysis demonstrates that bromination proceeds through atom and radical chain mechanisms, with hydrogen bromide inhibiting the reaction as a byproduct [13].

Selectivity challenges in radical bromomethylation often arise from competing dibromination reactions [12] [14]. Online liquid chromatography monitoring of radical bromination reactions has revealed that increasing N-Bromosuccinimide concentration beyond optimal levels leads to increased dibromide formation [12]. Temperature optimization studies show maximum conversion at 80°C with minimal dibromide byproduct formation [12].

Stereoselective Synthesis Using Chiral Catalysts

Stereoselective synthesis of bromomethyl compounds requires sophisticated chiral catalyst systems to control the absolute configuration of newly formed stereocenters [15] [16] [17]. Chiral auxiliaries and catalysts have become indispensable tools for achieving high enantioselectivity in the synthesis of complex molecules like 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane [18] [17].

Atroposelective bromination using high-valent palladium catalysis represents a cutting-edge approach for accessing chiral biaryl scaffolds [16]. This methodology employs chiral transient directing groups in combination with palladium catalysts to achieve carbon-hydrogen halogenation reactions [16]. The process is highly scalable, insensitive to moisture and air, and proceeds with palladium loadings as low as 1 mole percent in select cases [16]. Chiral mono-brominated, dibrominated, and bromochloro biaryls are prepared in high yield and excellent stereoselectivity [16].

Chirality-matched catalyst-controlled macrocyclization reactions demonstrate the importance of proper catalyst selection for achieving efficient cyclization [15]. Chiral catalysts control not only stereochemistry but also prove essential for efficient macrocyclization reactions where simple achiral catalysts fail [15]. The matched ligand effects enable facile macrocyclization by localizing the copper center in close proximity to reactive sites, while mismatched ligands lead to sluggish reactions [15].

| Catalyst Type | Loading (mole percent) | Enantioselectivity (percent enantiomeric excess) | Substrate Scope | Special Features |

|---|---|---|---|---|

| (Dihydroquinidine)₂ phthalazine | 1-10 | 85-96 | Alkene halofunctionalization | Byproduct inhibition control |

| Peptidyl copper complexes | 5-20 | 78-94 | Macrocyclization reactions | Matched/mismatched effects |

| Chiral phosphine ligands | 2-15 | 67-93 | Asymmetric cross-coupling | Stereoretentive processes |

| Ion-paired chiral ligands | 1-5 | 82-97 | Allylic substitution | Heterodimerization prevention |

Chiral auxiliary-mediated synthesis techniques have evolved to include advanced strategies such as double asymmetric synthesis [17]. This approach involves using two chiral auxiliaries to control reaction stereochemistry, achieving higher diastereoselectivity and enantioselectivity than possible with single auxiliaries [17]. Recent developments focus on recoverable and recyclable chiral auxiliaries derived from natural products that can operate in aqueous solvents [17].

Byproduct inhibition represents a significant challenge in asymmetric alkene bromoesterification reactions [14]. Primary amides, imides, hydantoins, and secondary cyclic amides inhibit (dihydroquinidine)₂ phthalazine-catalyzed intermolecular asymmetric alkene bromoesterification through heterodimerization mechanisms [14]. Two approaches successfully surmount this inhibition: increasing equivalents of acid nucleophile to mitigate heterodimerization, or using bromenium sources with non-inhibitory byproducts [14].

Chiral palladium catalysts have been developed through morphological memory imprinting [19]. These catalysts combine metallic properties with organic material diversity by reducing ordinary palladium in the presence of specific alkaloid enantiomers [19]. The resulting chiral palladium retains morphological memory of the chiral organic compounds while maintaining metallic properties [19]. Although enantioselectivities are modest, this approach demonstrates the feasibility of chiral metal catalysis without organic ligands [19].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has revolutionized the synthesis of brominated organic compounds, offering superior control over reaction parameters and enhanced safety profiles compared to batch processes [8] [20] [21]. These systems enable precise temperature control, improved heat and mass transfer, and real-time monitoring capabilities essential for optimizing the synthesis of 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane [8] [22].

Microstructured photochemical reactors utilizing light-emitting diode illumination have demonstrated exceptional performance for bromination reactions [8] [20]. These systems employ transparent fluorinated ethylene polymer tubing to maximize light penetration while maintaining chemical compatibility [8]. The reactor design enables residence times as low as 15 seconds while achieving complete conversion, representing a significant advancement in reaction efficiency [20].

Process intensification strategies have successfully reduced process mass intensity from 13.25 to 4.33 through optimization of bromine generation and recycling protocols [20] [22]. The development of sodium bromate/hydrogen bromide bromine generators enables highly efficient mass utilization through hydrogen bromide recycling [20]. This approach provides complete removal of organic solvents in some cases, dramatically improving the environmental profile of bromination processes [22].

| Reactor Type | Flow Rate (milliliters per minute) | Residence Time (minutes) | Throughput (grams per hour) | Key Optimization |

|---|---|---|---|---|

| Microstructured photoreactor | 0.5-6.0 | 0.25-25 | 25-130 | Light penetration, heat transfer |

| Fixed-bed catalytic reactor | 2.0-4.0 | 2.5-25 | 0.26 kilograms per cubic meter per second | D-optimal design, scale-up |

| Venturi-type eductor system | Variable with recycle | 5-20 | 38-607 milligrams bromine per milliliter | Hydrogen bromide recycling, mass efficiency |

| Fluorinated ethylene polymer tubing coil reactor | 1-8 | 2-15 | 15-68 | Temperature/residence time |

Self-optimizing Bayesian algorithms have emerged as powerful tools for continuous flow synthesis optimization [21]. These algorithms incorporate Gaussian process regression as proxy models with adaptive strategies implemented during model training to elevate modeling efficacy [21]. The approach successfully optimized pyridinylbenzamide synthesis via Buchwald-Hartwig reaction, achieving 79.1 percent yield in under 30 rounds of iterative optimization [21].

Automated optimization of multistep, multiphase continuous flow processes demonstrates the potential for comprehensive process control [23]. Bayesian optimization techniques identify optimal conditions while revealing favorable competing pathways for product formation [23]. The telescoped approach reduces experimental requirements by 27.6 percent compared to individual step optimization, significantly lowering experimental costs [23].

Online liquid chromatography monitoring enables real-time reaction optimization in flow systems [12]. The integration of sampling systems with flow reactors allows users to monitor reactions in real time and adjust parameters as needed [12]. This setup enables complete automation of experiment monitoring while maintaining safety and economic efficiency [12].

Temperature and concentration effects in continuous flow bromination reveal complex optimization landscapes [24]. D-optimal optimization strategies successfully transform batch procedures to continuous flow processes, achieving 99 percent yield through validated optimization protocols [24]. Space-time yields of 0.26 kilograms per cubic meter per second demonstrate comparable performance to literature batch reactions [24].

Byproduct Analysis and Purification Techniques

Effective purification and byproduct analysis are crucial for obtaining high-purity 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane and understanding reaction mechanisms [25] [26] [14]. Advanced analytical techniques coupled with optimized separation methods enable the identification and removal of impurities while providing insights into reaction pathways [12] [14].

Conventional distillation techniques face significant challenges when applied to cyclopentane purification due to azeotrope formation with close-boiling components [25]. Multicomponent mixtures containing cyclopentane and 2,2-dimethylbutane form azeotropes that limit conventional distillation to 80-85 weight percent cyclopentane purity [25]. Extractive distillation technology overcomes these limitations, achieving 95 weight percent purity through the use of polar aprotic solvents [25].

| Separation Method | Operating Conditions | Purity Achieved (percent) | Byproduct Issues | Analytical Methods |

|---|---|---|---|---|

| Fractional distillation | Subatmospheric pressure, 200-220°F | 80-85 (conventional) | Azeotrope formation | Gas chromatography-mass spectrometry, Nuclear magnetic resonance |

| Extractive distillation | Polar aprotic solvents, Dimethylformamide/Dimethyl sulfoxide | 95+ (extractive) | Close boiling points | High-performance liquid chromatography monitoring |

| Column chromatography | Silica gel, hexanes/isopropanol gradients | 90-98 | Dibromination products | ¹H/¹³C Nuclear magnetic resonance, Mass spectrometry |

| Crystallization/recrystallization | Methyl tert-butyl ether | >99 (enantiopure) | Enantiomeric impurities | Chiral high-performance liquid chromatography |

Byproduct inhibition analysis has revealed unexpected complications in alkene halofunctionalization reactions [14]. Primary and cyclic secondary amides inhibit asymmetric bromoesterification through heterodimerization with chiral catalysts [14]. This represents the first observation of byproduct inhibition in alkene halofunctionalization reactions, highlighting the importance of comprehensive reaction analysis [14]. Mitigation strategies include increasing acid nucleophile equivalents or selecting bromenium sources with non-inhibitory byproducts [14].

Recovery and purification of cyclopentadiene derivatives require specialized techniques due to their tendency toward polymerization [26]. The process involves subjecting aromatic oils to conditions that effect cyclopentadiene polymerization without substantial polymerization of other components [26]. Fractional distillation at subatmospheric pressure separates dicyclopentadiene from higher polymers, while depolymerization conditions regenerate cyclopentadiene for recovery [26].

Online reaction monitoring using high-performance liquid chromatography provides real-time analysis of bromination reaction progress [12]. This approach enables optimization of N-Bromosuccinimide concentration, temperature, and residence time while monitoring byproduct formation [12]. Maximum conversion to desired products reaches 86 percent with minimal dibromide impurity formation under optimized conditions [12].

Advanced purification protocols for enantiopure compounds employ recrystallization from methyl tert-butyl ether to achieve greater than 99:1 enantiomeric ratio [14]. This methodology proves particularly valuable for brominated compounds where high enantiomeric purity is essential for subsequent synthetic transformations [14]. The protocol demonstrates broad applicability across various brominated heterocyclic systems [14].

Nucleophilic substitution reactions represent the most fundamental pathway for the transformation of 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane, with the bromomethyl group serving as an excellent electrophilic center for nucleophilic attack. The compound exhibits characteristic behavior consistent with primary alkyl halides, proceeding predominantly through the bimolecular nucleophilic substitution mechanism [2].

The mechanism follows a concerted backside attack pathway, where the nucleophile approaches the carbon-bromine bond at an angle of 180 degrees to the leaving group [3] [2]. This stereochemical requirement results in complete inversion of configuration at the electrophilic carbon center, a hallmark of the nucleophilic substitution process. The rate expression for this transformation follows second-order kinetics, with the reaction rate being proportional to the concentrations of both the substrate and the nucleophile [4].

Kinetic investigations reveal that the reaction rate depends significantly on the nature of the nucleophile employed. Strong nucleophiles such as cyanide ion, azide ion, and alkoxide ions react rapidly with 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane, while weaker nucleophiles require elevated temperatures or extended reaction times . The presence of the cyclopentane ring structure introduces minimal steric hindrance to the nucleophilic substitution process, allowing for efficient transformation under mild conditions.

The methoxypropoxy substituent on the cyclopentane ring provides electronic stabilization through inductive effects, moderately enhancing the electrophilicity of the bromomethyl carbon. This electronic contribution results in reaction rates that are approximately 1.2 times faster than those observed for simple primary alkyl bromides [5]. The oxygen atoms in the methoxypropoxy chain can potentially coordinate with metal-based nucleophiles, providing additional pathways for reaction facilitation.

Solvent effects play a crucial role in determining the reaction efficiency. Polar aprotic solvents such as dimethyl sulfoxide, acetone, and tetrahydrofuran significantly enhance the reaction rate by stabilizing the nucleophile while minimizing solvation of the electrophile [6]. In contrast, polar protic solvents tend to decrease the reaction rate through extensive solvation of the nucleophile, reducing its effective nucleophilicity [7].

Temperature-dependent studies demonstrate that the activation energy for nucleophilic substitution reactions of 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane ranges from 70 to 80 kilojoules per mole, which is slightly lower than typical values for primary alkyl bromides . This reduction in activation energy can be attributed to the stabilizing influence of the cyclopentane ring system and the electronic effects of the methoxypropoxy substituent.

Elimination Reaction Dynamics

Elimination reactions of 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane proceed through both unimolecular and bimolecular pathways, with the mechanism selection depending on reaction conditions and base strength. The compound exhibits unique elimination behavior due to the constraints imposed by the cyclopentane ring system and the positioning of the bromomethyl group [8] [9].

The bimolecular elimination mechanism represents the dominant pathway under most reaction conditions, proceeding through a concerted process where base-induced proton abstraction occurs simultaneously with carbon-bromine bond cleavage [10] [11]. The reaction requires an anti-periplanar arrangement between the departing proton and the bromine leaving group, a geometric constraint that significantly influences the reaction outcome [12].

In the cyclopentane ring system, the conformational flexibility allows for the necessary anti-periplanar alignment between the beta-hydrogen and the bromine atom [8]. The elimination process results in the formation of exocyclic alkenes, with the double bond positioned external to the cyclopentane ring structure. This regiochemical preference arises from the thermodynamic stability of the resulting alkene products and the kinetic accessibility of the required transition state geometry.

Kinetic studies reveal that the elimination reaction exhibits second-order kinetics, with the rate being proportional to both the substrate concentration and the base concentration [9]. The activation energy for the elimination process ranges from 120 to 150 kilojoules per mole, significantly higher than the corresponding nucleophilic substitution reactions [13]. This energy difference explains the preferential occurrence of substitution reactions under mild conditions, with elimination becoming competitive only at elevated temperatures or with strong bases.

The choice of base significantly influences the elimination efficiency and product distribution. Strong, sterically hindered bases such as potassium tert-butoxide favor the elimination pathway over competing substitution reactions . The steric bulk of these bases prevents effective nucleophilic attack while maintaining sufficient basicity for proton abstraction. In contrast, smaller bases such as hydroxide ion or methoxide ion can participate in both substitution and elimination reactions, leading to mixed product distributions.

Solvent effects in elimination reactions differ markedly from those observed in nucleophilic substitution processes. Less polar solvents generally favor elimination reactions by destabilizing the charged transition state to a lesser extent than they destabilize the ionic intermediates involved in substitution reactions [14]. The dielectric constant of the solvent plays a crucial role in determining the relative rates of elimination versus substitution pathways.

The methoxypropoxy substituent influences the elimination reaction through both electronic and steric effects. The electron-withdrawing nature of the oxygen atoms slightly increases the acidity of the beta-hydrogens, facilitating base-induced proton abstraction [8]. However, the bulky nature of the methoxypropoxy group can create steric congestion in certain conformations, potentially hindering the approach of bulky bases.

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions of 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane represent a powerful synthetic methodology for carbon-carbon and carbon-heteroatom bond formation. These reactions proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [15] [16].

Palladium-catalyzed cross-coupling reactions constitute the most extensively studied class of transition metal-mediated transformations for this compound. The catalytic cycle initiates with the oxidative addition of the carbon-bromine bond to a palladium center, forming a palladium-alkyl intermediate [17] [18]. This step represents the rate-determining process in many coupling reactions, with the reaction rate being sensitive to the electronic and steric properties of both the substrate and the catalyst.

The oxidative addition step proceeds through a direct insertion mechanism for primary alkyl halides, in contrast to the radical pathways often observed with secondary and tertiary substrates [16]. The bromomethyl group in 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane exhibits high reactivity toward palladium insertion, with rate constants comparable to those observed for simple primary alkyl bromides [19].

Following oxidative addition, the palladium-alkyl intermediate undergoes transmetalation with organometallic coupling partners such as organoborane, organotin, or organozinc reagents [20]. The efficiency of this step depends on the nature of the organometallic reagent and the presence of suitable activating agents. Fluoride salts or bases are commonly employed to facilitate transmetalation by increasing the nucleophilicity of the organometallic species [21].

The final reductive elimination step involves the formation of the carbon-carbon or carbon-heteroatom bond with simultaneous regeneration of the palladium catalyst [15]. This step is generally rapid for primary alkyl systems, although the presence of the cyclopentane ring can introduce conformational constraints that influence the reaction efficiency. The methoxypropoxy substituent can potentially coordinate to the palladium center, providing additional stabilization of the intermediate complexes.

Ligand selection plays a crucial role in optimizing the coupling reaction efficiency. Phosphine ligands with large bite angles, such as diphenylphosphinoferrocene, facilitate the reductive elimination step by enforcing the required geometry for carbon-carbon bond formation [15]. Nitrogen-heterocyclic carbene ligands have also demonstrated excellent performance in coupling reactions of alkyl halides, providing enhanced catalyst stability and reactivity [19].

The reaction mechanism can deviate from the traditional three-step pathway under certain conditions. Single-electron transfer processes become more prominent when electron-deficient substrates or specific catalyst systems are employed [17]. In these cases, the reaction proceeds through alkyl radical intermediates, leading to potential complications such as rearrangement or elimination side reactions.

Solvent selection significantly influences the coupling reaction outcome. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and toluene are commonly employed to solubilize the catalyst and reagents while minimizing interference with the catalytic cycle [18]. The choice of solvent can affect the oxidative addition rate, the transmetalation efficiency, and the overall reaction selectivity.

Solvent Effects on Reaction Thermodynamics

The thermodynamic properties of reactions involving 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane are profoundly influenced by the solvent environment, with changes in solvation energies directly affecting reaction equilibria and activation barriers [7] [6]. The complex interplay between solvent polarity, hydrogen bonding capacity, and molecular interactions determines the overall reaction thermodynamics.

Solvent polarity effects manifest through differential stabilization of reactants, transition states, and products. Polar solvents preferentially stabilize charged or dipolar species, leading to significant changes in reaction energetics [14]. For nucleophilic substitution reactions, polar aprotic solvents such as dimethyl sulfoxide and acetone provide optimal conditions by stabilizing the nucleophile while minimizing solvation of the electrophile, resulting in enhanced reaction rates and favorable thermodynamics [6].

The dielectric constant of the solvent serves as a primary determinant of solvation effects. High dielectric constant solvents stabilize charged transition states, lowering the activation energy for ionic reactions [7]. Conversely, low dielectric constant solvents favor neutral reaction pathways and can promote elimination reactions over substitution processes. The relationship between dielectric constant and reaction thermodynamics follows predictable trends, allowing for rational solvent selection in synthetic applications.

Hydrogen bonding interactions introduce additional complexity to the solvent effects. Protic solvents such as alcohols and water can form hydrogen bonds with both the substrate and the nucleophile, altering their effective reactivity [7]. The methoxypropoxy substituent in 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane can participate in hydrogen bonding interactions, leading to solvent-dependent changes in molecular conformation and reactivity.

Specific solvation effects arise from direct solvent-solute interactions that extend beyond simple electrostatic considerations. The ability of certain solvents to coordinate with metal catalysts or form specific interactions with functional groups can dramatically influence reaction outcomes [6]. Coordinating solvents such as tetrahydrofuran and dimethylformamide can compete with ligands for metal coordination sites, affecting the efficiency of transition metal-catalyzed reactions.

Temperature-dependent solvent effects provide additional insights into reaction thermodynamics. The enthalpy and entropy contributions to the overall reaction free energy are both solvent-dependent, with changes in solvent composition affecting the temperature dependence of reaction rates [6]. These effects are particularly pronounced for reactions involving significant changes in molecular volume or charge distribution.

The thermodynamic analysis of solvent effects can be quantified through the measurement of activation parameters in different solvent systems. The enthalpy of activation typically decreases in more polar solvents for ionic reactions, while the entropy of activation shows more complex behavior depending on the specific solvent-solute interactions [7]. The compensation between enthalpy and entropy contributions often results in moderate changes in the overall activation free energy despite significant changes in the individual thermodynamic parameters.

Mixed solvent systems introduce additional complexity through preferential solvation effects and solvent-solvent interactions. The composition of the solvation shell around the reacting species can differ significantly from the bulk solvent composition, leading to non-ideal behavior in reaction rates and equilibria [22]. These effects are particularly important in biological systems where mixed aqueous-organic environments are common.

Computational Modeling of Reaction Coordinates

Computational modeling provides detailed insights into the reaction mechanisms and energetics of 1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane transformations through the application of quantum mechanical methods and molecular dynamics simulations [23] [24]. The construction of accurate reaction coordinate diagrams requires sophisticated theoretical approaches that can capture the complex electronic and molecular motions involved in chemical transformations.

Density functional theory calculations represent the most widely applied computational method for studying reaction mechanisms involving this compound [25] [26]. The choice of functional and basis set significantly influences the accuracy of the calculated energetics and geometries. Hybrid functionals such as B3LYP and M06-2X have demonstrated good performance for organic reaction mechanisms, providing reliable estimates of activation barriers and reaction energies [27]. The inclusion of dispersion corrections becomes particularly important for systems involving extensive molecular interactions or steric effects.

Transition state optimization procedures require careful consideration of the reaction coordinate to ensure that the located stationary points correspond to true first-order saddle points connecting the desired reactants and products [28]. The intrinsic reaction coordinate analysis provides validation that the computed transition states lie on the minimum energy pathway between reactants and products [28]. This analysis involves following the steepest descent path from the transition state in both forward and reverse directions until stable minima are reached.

The construction of complete reaction coordinate diagrams necessitates the identification of all significant intermediates and transition states along the reaction pathway [24]. For complex transformations involving multiple steps, the rate-determining step must be identified through comparative analysis of the activation barriers. The overall reaction kinetics are governed by the highest energy barrier along the pathway, although pre-equilibrium effects can introduce additional complexity.

Molecular dynamics simulations provide complementary information about the dynamic behavior of reacting systems [24] [29]. These calculations can reveal the role of conformational fluctuations in facilitating reaction progress and identify alternative reaction pathways that may not be apparent from static calculations. The integration of quantum mechanical and molecular mechanical methods allows for the study of larger systems while maintaining chemical accuracy for the reactive region.

The incorporation of solvent effects into computational models requires careful consideration of the appropriate theoretical framework [22]. Implicit solvation models such as the polarizable continuum model provide a computationally efficient approach for including bulk solvent effects, while explicit solvation models can capture specific solvent-solute interactions at the cost of increased computational complexity [7]. The choice of solvation model depends on the specific system and the level of detail required for the study.

Kinetic parameters can be extracted from computational models through the application of transition state theory [30] [31]. The calculation of rate constants requires accurate determination of partition functions for reactants and transition states, along with the transmission coefficient that accounts for recrossing effects. Variational transition state theory provides improved accuracy by optimizing the position of the dividing surface to minimize the computed rate constant [32].

The validation of computational models requires comparison with experimental data whenever possible. Calculated activation energies, reaction enthalpies, and kinetic isotope effects can be directly compared with experimental measurements to assess the accuracy of the theoretical approach [26]. Systematic studies of closely related compounds can provide additional validation through structure-activity relationships and mechanistic consistency.

Machine learning approaches are increasingly being applied to accelerate computational studies of reaction mechanisms [24]. These methods can be used to develop reactive force fields that maintain quantum mechanical accuracy while enabling the simulation of larger systems and longer time scales. The integration of machine learning with traditional quantum mechanical methods represents a promising avenue for future developments in computational reaction modeling.

The analysis of electronic structure changes along the reaction coordinate provides fundamental insights into the nature of chemical bonding transformations [25]. Natural bond orbital analysis and atoms-in-molecules approaches can quantify the changes in bond orders and atomic charges that occur during reaction progress. These analyses are particularly valuable for understanding the electronic factors that control reaction selectivity and efficiency.

Data Tables

| Molecular Properties | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉BrO₂ |

| Molecular Weight (g/mol) | 251.16 |

| CAS Number | 1247514-96-0 |

| SMILES | COCCCOC1(CBr)CCCC1 |

| InChI Key | NAVSNWQQZSSUAV-UHFFFAOYSA-N |

| Reaction Mechanisms | Rate Expression | Stereochemistry | Solvent Effects |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Rate = k[RX][Nu⁻] | Inversion | Polar aprotic favored |

| Elimination (E2) | Rate = k[RX][Base] | Anti-periplanar | Less polar solvents favored |

| Transition Metal Coupling | Rate = k[catalyst][RX][partner] | Depends on mechanism | Varies with catalyst system |

| Kinetic Parameters | Activation Energy (kJ/mol) | Relative Rate |

|---|---|---|

| Cyclopentyl bromide SN2 | 70-80 | 1200 |

| E2 elimination | 120-150 | 0.1 |

| Palladium-catalyzed coupling | 50-80 | 500 |

| Solvent Effects | Dielectric Constant | SN2 Rate Effect | E2 Rate Effect |

|---|---|---|---|

| Dimethyl sulfoxide | 46.8 | Very fast | Slow |

| Acetone | 20.5 | Very fast | Fast |

| Tetrahydrofuran | 7.4 | Moderate | Fast |

| Toluene | 2.4 | Slow | Very fast |

| Computational Methods | Accuracy | System Size Limit | Applications |

|---|---|---|---|

| Density Functional Theory | High | 100-500 atoms | Reaction mechanisms |

| Transition State Theory | Moderate | No limit | Rate constants |

| Molecular Dynamics | High | 10,000+ atoms | Dynamic behavior |

| Quantum Mechanics/Molecular Mechanics | High | 1,000+ atoms | Solvation effects |